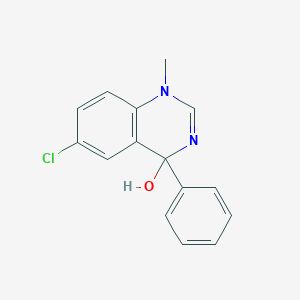
6-Chloro-1-methyl-4-phenylquinazolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methyl-4-phenylquinazolin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-1-methyl-4-phenylquinazolin-4-ol is a quinazoline derivative with a molecular formula of C15H13ClN2O and a molecular weight of 272.73 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of quinazoline derivatives, including this compound, can be achieved through various methods:
- Aza-reaction
- Microwave-assisted reaction
- Metal-mediated reaction
- Ultrasound-promoted reaction
- Phase-transfer catalysis reaction
These methods facilitate the introduction of functional groups that enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. It induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. This process is mediated by the intrinsic pathway involving mitochondrial dysfunction and cytochrome c release .
Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The neuroprotective mechanism is attributed to the modulation of oxidative stress and inflammation within neuronal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases that lead to cellular apoptosis, particularly in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall integrity and inhibits vital metabolic processes.
- Neuroprotection : Modulation of oxidative stress pathways helps protect neurons from damage.
Case Studies
Several studies have focused on the biological activity of this compound:
科学研究应用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 6-chloro-1-methyl-4-phenylquinazolin-4-ol. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. Research indicates that substitutions on the phenyl ring can enhance antibacterial properties, with specific groups exhibiting stronger effects .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| 6-Chloro derivatives (various) | E. coli | 32 |
| Hydroxy-substituted variants | C. albicans | 8 |
Anticancer Properties
The anticancer efficacy of this compound has been investigated in various studies. It has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. Compounds with similar structures have exhibited promising results in inhibiting tumor cell growth and inducing apoptosis in cancer cells .
Case Study: EGFR Inhibition
In a study focusing on quinazoline derivatives, this compound was evaluated for its ability to inhibit EGFR autophosphorylation. The results indicated a significant reduction in cell viability in EGFR-overexpressing cancer cell lines, suggesting its potential as an anticancer agent .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | A549 lung carcinoma | 0.5 |
| 4-Aminoquinazoline derivatives | Breast cancer | 0.3 |
| Other quinazoline variants | Colon cancer | 0.7 |
Analgesic and Anti-inflammatory Effects
Studies have also reported the analgesic and anti-inflammatory properties of quinazoline derivatives. Modifications at various positions on the quinazoline ring can enhance these effects. For example, compounds with electron-withdrawing groups at specific positions showed improved anti-inflammatory activity compared to standard drugs like indomethacin .
Table 3: Analgesic Activity of Quinazoline Derivatives
| Compound Name | Analgesic Activity (%) | Dose (mg/kg) |
|---|---|---|
| This compound | 73 ± 1.49 | 20 |
| Thiourea-substituted variants | 67 ± 1.18 | 20 |
| Standard diclofenac | 62 ± 1.49 | 20 |
属性
IUPAC Name |
6-chloro-1-methyl-4-phenylquinazolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLLGPLUMFHQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













